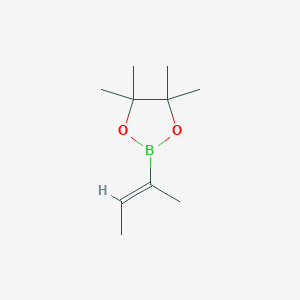

(Z)-2-Buten-2-ylboronic acid pinacol ester

Description

The exact mass of the compound (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Z)-2-Buten-2-ylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-Buten-2-ylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZPWTQUZJEVQF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C/C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91890-00-5, 167773-06-0, 91890-02-7 | |

| Record name | (Z)-2-Buten-2-ylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-Buten-2-ylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Z)-2-Buten-2-ylboronic acid pinacol ester: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Buten-2-ylboronic acid pinacol ester is a key organoboron compound utilized in organic synthesis. As a class, organoboron reagents, particularly boronic acids and their esters, are fundamental building blocks in the construction of complex molecules. Their stability, low toxicity, and broad functional group tolerance have made them indispensable in modern synthetic chemistry. The pinacol ester functional group, in particular, enhances the stability of the boronic acid, preventing undesirable side reactions like protodeboronation and allowing for easier handling and purification.[1][2]

This guide provides a comprehensive overview of (Z)-2-Buten-2-ylboronic acid pinacol ester, focusing on its synthesis, properties, and applications, with a particular emphasis on its role in the stereoselective formation of carbon-carbon bonds.

Physicochemical Properties

Understanding the physicochemical properties of a reagent is paramount for its effective use in synthesis. Key properties of (Z)-2-Buten-2-ylboronic acid pinacol ester are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H19BO2 | [3] |

| Molecular Weight | 182.07 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid/solid | [4][5] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, DCM) | [6] |

| Stability | Generally stable under normal laboratory conditions, but sensitive to strong acids and oxidizing agents.[7][8][9] |

Synthesis and Purification

The stereoselective synthesis of (Z)-alkenylboronic esters is a significant area of research.[10] Several methodologies have been developed to access these valuable synthetic intermediates.

Common Synthetic Routes:

-

Hydroboration of Alkynes: The syn-hydroboration of internal alkynes is a powerful method for the synthesis of alkenylboronic esters. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.[11]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, can be employed to synthesize alkenylboronic esters from corresponding alkenyl halides or triflates.[12][13]

-

Alkene Isomerization: Isomerization of readily available 1,1-disubstituted alkenylboronates can provide access to either (E)- or (Z)-trisubstituted alkenylboronate esters by selecting the appropriate catalyst.[10]

-

Catalytic Cross-Metathesis: Tungsten or Molybdenum-based catalysts can be used in cross-metathesis reactions to generate Z-alkenylboron compounds with high stereoselectivity.[14]

Exemplary Synthetic Protocol: Copper-Catalyzed Borylation of 2-Butyne

This protocol outlines a general procedure for the synthesis of (Z)-2-Buten-2-ylboronic acid pinacol ester via the copper-catalyzed addition of bis(pinacolato)diboron to 2-butyne, adapted from literature procedures.[11]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuCl (catalyst), a suitable phosphine ligand (e.g., P(p-tolyl)3), and bis(pinacolato)diboron (B2pin2).

-

Solvent and Reagents: Add a dry, degassed solvent such as THF or dioxane.

-

Addition of Alkyne: Introduce 2-butyne to the reaction mixture.

-

Proton Source: Add a proton source, such as methanol.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with an appropriate reagent (e.g., water or saturated aqueous NH4Cl).

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (Z)-2-Buten-2-ylboronic acid pinacol ester.

Applications in Organic Synthesis

(Z)-2-Buten-2-ylboronic acid pinacol ester is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds with high stereochemical control.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[1] (Z)-2-Buten-2-ylboronic acid pinacol ester serves as the organoboron nucleophile in this reaction, coupling with a variety of organic halides or pseudohalides (electrophiles).[1]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is often facilitated by a base.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The stereochemistry of the alkenylboronic ester is typically retained throughout the reaction, making this a powerful tool for the synthesis of stereodefined alkenes.

Synthesis of Tetrasubstituted Alkenes

The controlled synthesis of tetrasubstituted alkenes, which are prevalent in many natural products and pharmaceuticals, remains a significant challenge in organic chemistry.[15] Methods involving the 1,2-migration of boronate complexes and subsequent functionalization provide a versatile route to these highly substituted structures.[15] (Z)-alkenylboronic esters can be precursors to intermediates that undergo further reactions, such as cross-coupling or homologation, to yield tetrasubstituted alkenes with high stereocontrol.[15]

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: (Z)-2-Buten-2-ylboronic acid pinacol ester should be handled in a well-ventilated area, preferably in a fume hood.[7][16] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8][16] Avoid inhalation of vapors and contact with skin and eyes.[16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[7][16] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

-

Safety: While the toxicological properties have not been fully investigated, it may cause eye, skin, and respiratory tract irritation.[16] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[16]

Conclusion

(Z)-2-Buten-2-ylboronic acid pinacol ester is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in stereoretentive cross-coupling reactions, particularly the Suzuki-Miyaura reaction, makes it an essential tool for the construction of complex molecules with defined stereochemistry. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective application in research and development. The continued development of new synthetic methods for its preparation and novel applications will undoubtedly expand its utility in the years to come.

References

-

Boron-mediated modular assembly of tetrasubstituted alkenes. (2025). ResearchGate. Retrieved from [Link]

-

Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization. (2021). PMC. Retrieved from [Link]

-

Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. (2017). Royal Society of Chemistry. Retrieved from [Link]

-

The synthesis of tetrasubstituted alkenes by boron‐Wittig reaction is possible via silyl intermediates. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z -selective alkyne difunctionalization. (2025). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Iterative Synthesis of Alkenes by Insertion of Lithiated Expoxides into Boronic Esters. (2019). ACS Publications. Retrieved from [Link]

-

Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. (2025). RSC Publishing. Retrieved from [Link]

-

Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. (n.d.). PMC. Retrieved from [Link]

-

Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. (n.d.). PMC. Retrieved from [Link]

-

boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Highly regio- and stereoselective synthesis of alkenylboronic esters by copper-catalyzed boron additions to disubstituted alkynes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Synthesis of Z-(Pinacolato)allylboron and Z. (n.d.). MIT Open Access Articles. Retrieved from [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]

-

(PDF) Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. (2025). ResearchGate. Retrieved from [Link]

-

Boronic acid mono- and diesters of the aldopentoses. (2009). ScienceDirect. Retrieved from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Retrieved from [Link]

-

Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI. Retrieved from [Link]

-

Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Retrieved from [Link]

-

Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship. Retrieved from [Link]

-

Substrate scope for the cross‐coupling with boronic acid pinacol esters... (n.d.). ResearchGate. Retrieved from [Link]

-

(Z)-2-Buten-2-Ylboronic Acid Pinacol Ester (1 x 25 g). (n.d.). Alchimica. Retrieved from [Link]

-

(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved from [Link]

-

The cross-coupling reactions of 2 with alkenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Butene. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. mdpi.com [mdpi.com]

- 3. (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H19BO2 | CID 11805368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly regio- and stereoselective synthesis of alkenylboronic esters by copper-catalyzed boron additions to disubstituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. derthon.com [derthon.com]

Technical Whitepaper: (Z)-2-Buten-2-ylboronic Acid Pinacol Ester

Advanced Reagents for Stereoselective Organic Synthesis

Executive Summary

(Z)-2-Buten-2-ylboronic acid pinacol ester (CAS: 91890-00-5) is a specialized organoboron reagent used primarily for the introduction of the (Z)-trisubstituted alkene motif into complex molecular architectures.[1][2][3] Unlike its thermodynamically favored (E)-isomer, the (Z)-isomer provides a critical stereochemical handle for the synthesis of polyketide natural products and geometrically defined pharmaceutical intermediates. This guide details the structural characterization, stereoselective synthesis, and application of this reagent in palladium-catalyzed cross-coupling reactions, emphasizing protocols that prevent stereoisomerization.

Chemical Profile & Characterization[4][5][6]

Identity and Structure

The molecule consists of a pinacol-protected boronate ester attached to the C2 position of a (Z)-2-butene framework.[1][2][3][4] The steric bulk of the pinacol group, combined with the Z-geometry, imparts unique reactivity and stability profiles compared to the (E)-isomer.

| Property | Specification |

| IUPAC Name | 2-[(Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Common Name | (Z)-2-Buten-2-ylboronic acid pinacol ester |

| CAS Number | 91890-00-5 (Distinct from the allyl isomer 69611-01-4) |

| Molecular Formula | C₁₀H₁₉BO₂ |

| Molecular Weight | 182.07 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~0.89 g/mL (at 25 °C) |

| Boiling Point | ~85–90 °C (at 10 mmHg) |

Spectroscopic Signature (Representative)

Differentiation from the (E)-isomer and the regioisomeric crotylboronate is critical.

-

¹H NMR (400 MHz, CDCl₃): The vinyl proton typically appears as a quartet around δ 6.2–6.4 ppm (

Hz). The methyl group on the double bond (C1) appears as a doublet (~1.7 ppm), while the methyl group on the boron-bearing carbon (C3) appears as a singlet (~1.8 ppm). -

¹¹B NMR: Signal typically centered at δ 30 ppm , characteristic of vinyl boronate esters.[5]

Synthetic Pathways[11][12][13][14][15]

Accessing the thermodynamically less stable (Z)-isomer requires kinetic control or retention of pre-existing stereochemistry.[5] Two primary robust methods are recommended.

Method A: Miyaura Borylation (Stereoretention)

This is the most reliable method for scale-up.[5] It utilizes commercially available (Z)-2-bromo-2-butene as the starting material. The reaction proceeds with complete retention of stereochemistry at the vinyl position.

-

Reagents: (Z)-2-Bromo-2-butene, Bis(pinacolato)diboron (

), PdCl₂(dppf)·CH₂Cl₂, KOAc.[5] -

Conditions: 80 °C, 4–12 hours.[5]

-

Mechanism: The oxidative addition of Pd(0) to the C-Br bond occurs with retention of configuration, followed by transmetalation with

and reductive elimination to yield the (Z)-boronate.

Method B: Cu-Catalyzed Alkylboration of Allenes

A modern, atom-economical approach involving the copper-catalyzed addition of alkyl halides and diboron reagents across terminal allenes. This method allows for the modular construction of the alkene backbone.

-

Reagents: Methyl allene, Methyl iodide,

, CuCl/Ligand. -

Selectivity: High Z-selectivity is achieved through the specific steric demands of the copper catalyst intermediate.

Synthesis Workflow Diagram

Figure 1: Primary synthetic routes. The Pd-catalyzed borylation (blue) is preferred for direct access from halides, while Cu-catalyzed alkylboration (red) offers modularity.

Reactivity & Applications

Stereoretentive Suzuki-Miyaura Coupling

The primary utility of (Z)-2-Buten-2-ylboronic acid pinacol ester is in the formation of C-C bonds where the Z-geometry must be preserved.

-

Challenge: Stereoinversion (Z

E) can occur via a Pd-isomerization mechanism if the reaction is sluggish or if the catalyst loading is insufficient. -

Solution: Use of "soft" bases (e.g., TlOH, Ag₂O) or highly active bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) accelerates the transmetalation step, preventing the long-lived Pd-alkenyl intermediates that are prone to isomerization.

Protocol for Cross-Coupling

Standard Operating Procedure (SOP):

-

Charge: Aryl/Vinyl halide (1.0 equiv), (Z)-Boronate (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and

(3.0 equiv). -

Solvent: Degassed THF/Water (10:1).

-

Execution: Heat to 60 °C under Argon. Monitor by HPLC to ensure no E-isomer formation.

-

Workup: Quench immediately upon completion to avoid post-reaction isomerization.

Case Study: Natural Product Synthesis

In the total synthesis of (-)-Peridinin and Schizol A , (Z)-alkenyl boronates serve as linchpins. The Z-methyl group often imposes necessary conformational constraints in the final macrocycle or polyene chain.[5]

Catalytic Cycle Diagram

Figure 2: The catalytic cycle emphasizing the critical Transmetalation step where Z-geometry is at risk. Rapid transmetalation is key to retention.

Handling and Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). While pinacol esters are relatively hydrolytically stable, prolonged exposure to moisture can lead to free boronic acid formation, which is more prone to protodeboronation.

-

Protodeboronation: The (Z)-isomer is more sterically congested than the (E)-isomer. Under strongly acidic conditions, the C-B bond may cleave. Avoid acidic workups; use buffered ammonium chloride solutions.[5]

-

Toxicity: Treat as a standard organoboron reagent.[5] Avoid inhalation and skin contact.[5] SDS indicates potential for skin and eye irritation.[5]

References

-

Miyaura, N., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5][6][7] Chemical Reviews, 1995, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[5][7] Journal of Organic Chemistry, 1995, 60(23), 7508–7510. Link

-

Woerly, E. M., et al. "Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin."[5] Journal of the American Chemical Society, 2014. Link

-

Ozawa, Y., et al. "Synthesis of (Z)-alkenyl boronates via a copper(I)-catalyzed linear-selective alkylboration of terminal allenes."[8] Organic Chemistry Frontiers, 2023.[5][8] Link

-

Sigma-Aldrich. "(Z)-2-Buten-2-ylboronic acid pinacol ester Product Page (CAS 91890-00-5)."[1][2] Link

Sources

- 1. 126726-62-3|4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 2. 151075-18-2|2-(Buta-1,3-dien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 3. (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)methanol|BLD Pharm [bldpharm.com]

- 4. Cas Index 9_Hairui Chemical [hairuichem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to (Z)-2-Buten-2-ylboronic Acid Pinacol Ester (CAS No. 91890-00-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Buten-2-ylboronic acid pinacol ester, a key organoboron reagent, has emerged as a valuable building block in modern organic synthesis. Its unique stereochemistry and reactivity profile make it an important tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and natural product synthesis. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Significance of (Z)-Alkenylboronates

Organoboron compounds, particularly boronic acids and their esters, are indispensable reagents in contemporary organic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, alkenylboronates offer a gateway to the stereoselective synthesis of substituted alkenes, a common motif in biologically active molecules. The (Z)-isomers, such as (Z)-2-Buten-2-ylboronic acid pinacol ester, are of particular interest as they provide access to sterically congested cis-alkene moieties, which can be challenging to synthesize using traditional methods.[1] The pinacol ester functionality enhances the stability and ease of handling of the boronic acid, making it amenable to a wide range of reaction conditions and purification techniques.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use. The following table summarizes the key data for (Z)-2-Buten-2-ylboronic acid pinacol ester.

| Property | Value | Source(s) |

| CAS Number | 91890-00-5 | Internal |

| Molecular Formula | C₁₀H₁₉BO₂ | |

| Molecular Weight | 182.07 g/mol | |

| Appearance | Liquid | |

| Boiling Point | Not explicitly found, but related compounds have boiling points in the range of 60-80 °C at reduced pressure. | |

| Density | ~0.884 g/mL at 25 °C (for a similar isomer) | |

| Refractive Index | ~1.435 (for a similar isomer) |

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure and purity of (Z)-2-Buten-2-ylboronic acid pinacol ester.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl groups of the pinacol ester at approximately δ 1.2-1.3 ppm (singlet, 12H), the methyl group on the double bond at δ 1.7-1.9 ppm (doublet), the other methyl group at δ 1.9-2.1 ppm (singlet), and the vinyl proton at δ 5.3-5.5 ppm (quartet).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the quaternary carbons of the pinacol group around δ 83-84 ppm, the methyl carbons of the pinacol at δ 24-25 ppm, the methyl carbons on the double bond, and the olefinic carbons. The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.

-

¹¹B NMR (CDCl₃): The boron-11 NMR spectrum is expected to show a broad singlet in the range of δ 30-35 ppm, which is characteristic of a tricoordinate boronic ester.[3]

Stereoselective Synthesis: A Detailed Protocol

The stereoselective synthesis of (Z)-alkenylboronates is a critical challenge in organic chemistry. One of the most effective methods for accessing the (Z)-isomer is through the hydroboration of an internal alkyne, followed by a stereoselective protodeboronation of the resulting gem-diborylalkane intermediate.

Synthesis via Hydroboration/Protodeboronation

This method provides a reliable route to (Z)-alkenyl pinacolboronates with high stereoselectivity.[4]

Reaction Scheme:

Caption: General scheme for the synthesis of (Z)-2-Buten-2-ylboronic acid pinacol ester.

Experimental Protocol:

-

Reaction Setup: To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add 2-butyne (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂) (1.1 equiv).

-

Solvent and Catalyst Addition: Dissolve the reactants in anhydrous toluene (5 mL per mmol of 2-butyne). Add a catalytic amount of a platinum catalyst, such as tetrakis(triphenylphosphine)platinum(0) ([Pt(PPh₃)₄]) (1-2 mol%).

-

Reaction: Stir the reaction mixture at 80 °C and monitor the progress by GC-MS or TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel. It has been noted that silica gel impregnated with boric acid can improve the purification of boronic esters by reducing their adsorption to the stationary phase.[5]

Causality of Experimental Choices:

-

Inert Atmosphere: Organoboron compounds can be sensitive to air and moisture, hence the use of an argon atmosphere and anhydrous solvents is crucial to prevent decomposition.

-

Catalyst: The platinum catalyst is essential for the diboration of the alkyne to proceed efficiently.

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate.

-

Purification: Flash chromatography is a standard method for purifying organic compounds. The use of boric acid-treated silica gel is a specific technique to address the challenges associated with the purification of boronic esters.

Applications in Drug Discovery and Development

(Z)-2-Buten-2-ylboronic acid pinacol ester is a versatile reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the alkenylboronate and an organic halide or triflate.[6] This reaction is widely used in the pharmaceutical industry to construct the carbon skeleton of drug candidates.[2]

Reaction Workflow:

Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

The (Z)-geometry of the butenyl group is typically retained throughout the reaction, allowing for the stereoselective synthesis of cis-alkene containing products. This is particularly important in drug design, as the stereochemistry of a molecule can have a profound impact on its biological activity.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7][8] The base plays a crucial role in activating the boronic ester for transmetalation.[9]

Total Synthesis of Natural Products

The stereospecificity offered by (Z)-2-Buten-2-ylboronic acid pinacol ester makes it a valuable tool in the total synthesis of complex natural products, many of which possess potent biological activities. The ability to introduce a Z-alkene moiety with high fidelity is often a critical step in these multi-step syntheses.

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: (Z)-2-Buten-2-ylboronic acid pinacol ester should be handled in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air and moisture.

-

Stability: While pinacol esters are more stable than their corresponding boronic acids, they can still be susceptible to hydrolysis.[2] Contact with water or strong acids and bases should be avoided.

Conclusion

(Z)-2-Buten-2-ylboronic acid pinacol ester is a powerful and versatile reagent for the stereoselective synthesis of (Z)-alkenes. Its stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions have made it an invaluable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its synthesis, properties, and applications, as detailed in this guide, will enable scientists to effectively harness its potential in the creation of novel and complex molecules.

References

- D. G. Hall, ed.

- G. A. Molander and B. Canturk, "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling," Angewandte Chemie International Edition, vol. 48, no. 48, pp. 9240–9261, 2009. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200904306]

- S. Hitosugi, T. G. Elford, and D. G. Hall, "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters," Synlett, vol. 23, no. 10, pp. 1615–1618, 2012. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1290989]

- N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]

- A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture)," Angewandte Chemie International Edition, vol. 50, no. 30, pp. 6722–6737, 2011. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201101379]

- T. Ishiyama and N. Miyaura, "Metal-Catalyzed Borylation of Alkanes and Arenes," in Boronic Acids, D. G. Hall, Ed. Wiley-VCH, 2011, pp. 101–142.

- H. C. Brown, N. G. Bhat, and V. Somayaji, "A simple conversion of [E]- into the isomeric [Z]-2-(1-substituted-1-alkenyl)-1,3,2-dioxaborinanes, providing a convenient stereospecific synthesis of both [E]- and [Z]-1,2-disubstituted vinyl bromides," Tetrahedron Letters, vol. 29, no. 21, pp. 21-24, 1988. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390087799X]

- A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176–4211, 2002. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20021115)41:22%3C4176::AID-ANIE4176%3E3.0.CO;2-U]

- C. M. Billingsley, K. W. Anderson, and S. L. Buchwald, "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Vinyl Chlorides," Angewandte Chemie International Edition, vol. 45, no. 21, pp. 3484–3488, 2006. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200600473]

- J. P. Wolfe, R. A. Singer, B. H. Yang, and S. L. Buchwald, "Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions: Scope and Limitations of the Use of a Sterically Hindered Phosphine as a Ligand," Journal of the American Chemical Society, vol. 121, no. 41, pp. 9550–9561, 1999. [URL: https://pubs.acs.org/doi/abs/10.1021/ja992130h]

- A. Jutand, "Role and Effects of the Base in Palladium-Catalyzed Suzuki-Miyaura Reactions," in Boronic Acids, D. G. Hall, Ed. Wiley-VCH, 2011, pp. 143–184.

- Sigma-Aldrich, "Safety Data Sheet for cis-Crotylboronic acid pinacol ester." [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/688282]

- National Center for Biotechnology Information, "PubChem Compound Summary for CID 54690320, (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54690320]

- Tokyo Chemical Industry Co., Ltd., "Suzuki-Miyaura Cross-Coupling Reaction." [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction]

- A. B. Lennox and G. C. Lloyd-Jones, "The Slow-Release Strategy in Suzuki–Miyaura Coupling," in Boronic Acids, D. G. Hall, Ed. Wiley-VCH, 2011, pp. 185–234.

- Organic Syntheses, "Working with Hazardous Chemicals." [URL: http://www.orgsyn.org/hazard.aspx]

- Fluorochem, "(Z)-(4-HYDROXY-2-BUTEN-2-YL)BORONIC ACID PINACOL ESTER." [URL: https://www.fluorochem.co.uk/product/f828897]

- F. Mo et al., "Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide," European Journal of Organic Chemistry, vol. 2020, no. 19, pp. 2813-2818, 2020. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202000288]

- S. K. Ghorai, S. K. Rout, and A. K. Sahoo, "The catalytic mechanism of the Suzuki-Miyaura reaction," ChemRxiv, 2020. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7497d93411700012c8b8d]

- Expert Synthesis, "The Role of Boronic Acid Pinacol Esters in Organic Chemistry," 2026. [URL: https://www.expertsynthesis.com/news/the-role-of-boronic-acid-pinacol-esters-in-organic-chemistry.html]

- A. M. Rouhi, "Safety First: Essential Guidelines for Handling Research Reagents and Equipment," Chemical & Engineering News, vol. 81, no. 23, pp. 34-35, 2003. [URL: https://cen.acs.org/articles/81/i23/Safety-First.html]

- Organic Syntheses, "Working with Hazardous Chemicals." [URL: http://www.orgsyn.org/orgsyn/pdfs/V88P0207.pdf]

- Wikipedia, "Organoboron chemistry." [URL: https://en.wikipedia.org/wiki/Organoboron_chemistry]

- Organic Syntheses, "boronic esters." [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0207]

- Google Patents, "US6083903A - Boronic ester and acid compounds, synthesis and uses." [URL: https://patents.google.

- Sigma-Aldrich, "cis-Crotylboronic acid pinacol ester 97%." [URL: https://www.sigmaaldrich.

- ResearchGate, "Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF." [URL: https://www.researchgate.net/figure/Synthesis-of-boronic-acid-pinacol-ester-4-i-NBS-MeCN-98-ii-BuLi-B2pin2-THF-78-C_fig2_349375547]

- Magritek, "Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR," 2024. [URL: https://www.magritek.

- Organic Chemistry Portal, "Vinylboronic acid or boronate synthesis." [URL: https://www.organic-chemistry.

- VTechWorks, "Synthesis and Application of Boronic Acid Derivatives." [URL: https://vtechworks.lib.vt.edu/handle/10919/28588]

- ResearchGate, "CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters." [URL: https://www.researchgate.

- PubChem, "(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/trans-Crotylboronic-acid-pinacol-ester]

- KU ScholarWorks, "Physical and Chemical Properties of Boronic Acids: Formulation Implications." [URL: https://kuscholarworks.ku.edu/handle/1808/8470]

- ScienceDirect, "Boronic acid mono- and diesters of the aldopentoses." [URL: https://www.sciencedirect.com/science/article/pii/S000862150900548X]

- Wikipedia, "2-Butene." [URL: https://en.wikipedia.org/wiki/2-Butene]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

Navigating the Nuances of Z-Alkenylboronic Acid Pinacol Esters: A Guide to Their Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Power and Latent Instability of Z-Alkenylboronates

Z-Alkenylboronic acid pinacol esters have emerged as indispensable intermediates in modern organic synthesis, particularly in the stereoselective construction of complex molecules and for their applications in medicinal chemistry.[1][2] Their utility in carbon-carbon and carbon-heteroatom bond formation is well-established. However, the successful application of these powerful reagents is intrinsically linked to a thorough understanding of their inherent stability, or lack thereof. The Z-geometry, while often crucial for achieving the desired stereochemical outcome in subsequent reactions, introduces specific stability challenges that can compromise experimental results if not properly addressed.

This in-depth technical guide provides a comprehensive overview of the factors governing the stability of Z-alkenylboronic acid pinacol esters. We will delve into the primary degradation pathways—isomerization, protodeboronation, and oxidation—and offer field-proven strategies for their synthesis, purification, handling, and storage to ensure their integrity and maximize their synthetic potential.

Core Stability Challenges: A Triumvirate of Degradation Pathways

The stability of Z-alkenylboronic acid pinacol esters is a delicate balance of steric and electronic factors.[3][4] Their susceptibility to degradation can be broadly categorized into three main pathways:

Geometric Isomerization: The Ever-Present Threat to Stereochemical Purity

The cis-disubstituted nature of Z-alkenylboronates makes them thermodynamically less stable than their E-isomers. This inherent strain can lead to isomerization, particularly under thermal stress, in the presence of catalysts, or during purification.[5]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Z_alkenyl [label="Z-Alkenylboronic Acid\nPinacol Ester"]; E_alkenyl [label="E-Alkenylboronic Acid\nPinacol Ester (Thermodynamically Favored)"]; TransitionState [label="Transition State", shape=plaintext, fontcolor="#EA4335"]; Isomerization [label="Isomerization\n(Heat, Light, Catalyst)", color="#EA4335", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

Z_alkenyl -> TransitionState [label="Energy Input"]; TransitionState -> E_alkenyl; Z_alkenyl -> Isomerization [style=invis]; Isomerization -> E_alkenyl [style=invis]; } dot Caption: Isomerization pathway of Z- to E-alkenylboronates.

Strategies to mitigate isomerization include:

-

Mild Reaction Conditions: Employing synthetic methods that proceed at low temperatures and avoid harsh reagents is crucial.[6]

-

Catalyst Selection: In catalytic processes such as cross-metathesis, the choice of catalyst can significantly impact the stereoselectivity and prevent post-reaction isomerization.[7]

-

Careful Purification: Prolonged exposure to silica gel during chromatography can promote isomerization. Minimizing the time on the column and using deactivated silica are recommended.

Protodeboronation: The Unwanted Cleavage

Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of an alkene and boric acid.[8][9] This process is a significant concern, especially for alkenylboronic esters, and can be facilitated by acidic or basic conditions, as well as the presence of water.[9][10][11]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Z_alkenyl [label="Z-Alkenylboronic Acid\nPinacol Ester"]; Proton_Source [label="H+", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [label="Alkene"]; Boronic_Acid [label="Pinacol Boric Acid"];

Z_alkenyl -> Alkene [label="Protodeboronation"]; Proton_Source -> Z_alkenyl [style=dotted]; Z_alkenyl -> Boronic_Acid [label="Byproduct"]; } dot Caption: General scheme of protodeboronation.

To minimize protodeboronation:

-

Anhydrous Conditions: Rigorously excluding moisture from reaction mixtures and during workup is paramount.

-

pH Control: Maintaining a neutral pH is generally advisable. Both strong acids and bases can catalyze this degradation pathway.[12]

-

Careful Workup: Aqueous workups should be performed quickly and with deionized water, followed by immediate extraction and drying of the organic phase.

Oxidation: A Common Pitfall

The empty p-orbital on the boron atom makes boronic esters susceptible to oxidation, particularly by reactive oxygen species.[8][13] This leads to the formation of alcohols or carbonyl compounds after hydrolysis, consuming the desired product.[2][14]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Z_alkenyl [label="Z-Alkenylboronic Acid\nPinacol Ester"]; Oxidant [label="[O]", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Unstable Intermediate"]; Alcohol [label="Alcohol/Enol"];

Z_alkenyl -> Intermediate [label="Oxidation"]; Oxidant -> Z_alkenyl [style=dotted]; Intermediate -> Alcohol [label="Hydrolysis"]; } dot Caption: Oxidative degradation pathway.

Preventative measures against oxidation include:

-

Inert Atmosphere: Conducting reactions and handling the compounds under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.[15][16]

-

Degassed Solvents: Using solvents that have been thoroughly degassed to remove dissolved oxygen is recommended.

-

Avoidance of Oxidizing Agents: Care should be taken to avoid contamination with oxidizing agents.

Field-Proven Methodologies for Synthesis, Purification, and Handling

Synthesis: Preserving the Z-Geometry

The synthesis of Z-alkenylboronic acid pinacol esters with high stereochemical purity is the first line of defense against instability. Several methods have been developed to achieve this, with catalytic cross-metathesis being a prominent example.[7]

Experimental Protocol: Stereoselective Synthesis via Cross-Metathesis [7]

-

Preparation: In a glovebox, a reaction vessel is charged with the appropriate alkene (1.0 equiv), allylboronic acid pinacol ester (1.2 equiv), and a suitable solvent (e.g., toluene).

-

Catalyst Addition: A solution of a highly Z-selective catalyst, such as a molybdenum- or tungsten-based mono-aryloxide pyrrolide (MAP) complex (e.g., 5 mol%), is added.

-

Reaction: The reaction mixture is stirred at room temperature for the specified time (e.g., 1-4 hours), monitoring by an appropriate method (e.g., ¹H NMR or GC-MS).

-

Quenching: The reaction is quenched by the addition of a small amount of ethyl vinyl ether.

-

Solvent Removal: The solvent is removed under reduced pressure.

Causality: The choice of a highly Z-selective catalyst is critical to kinetically favor the formation of the desired isomer and minimize subsequent isomerization.[7] Quenching the reaction deactivates the catalyst, preventing further transformations during workup.

Purification: Navigating the Challenges of Chromatography

Purification of boronic esters, particularly on silica gel, is notoriously challenging due to their propensity for degradation and strong adsorption.[17][18][19]

Table 1: Comparison of Purification Techniques

| Technique | Advantages | Disadvantages | Recommendations |

| Flash Chromatography (Standard Silica) | Widely available | Can cause isomerization, protodeboronation, and yield loss due to adsorption.[17][20] | Use a high-quality silica gel, minimize time on the column, and consider deactivation. |

| Flash Chromatography (Boric Acid-Treated Silica) | Reduces over-adsorption and improves recovery.[17][18][19] | Requires preparation of the stationary phase. | Highly recommended for problematic separations. |

| Recrystallization | Can provide highly pure material. | Not always feasible, especially for oils; can be time-consuming.[21] | Ideal for solid compounds. |

| Distillation (Kugelrohr) | Effective for thermally stable, volatile compounds. | Not suitable for thermally sensitive or high molecular weight compounds.[22] | Use high vacuum and gentle heating. |

Experimental Protocol: Purification using Boric Acid-Treated Silica Gel [17][18][19]

-

Preparation of Stationary Phase: Silica gel is slurried in a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol). The solvent is removed by filtration, and the silica gel is washed with ethanol and dried under vacuum.

-

Column Packing: The boric acid-treated silica gel is packed into a column using standard procedures.

-

Chromatography: The crude Z-alkenylboronic acid pinacol ester is loaded onto the column and eluted with a non-polar solvent system (e.g., hexane/ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or another appropriate method.

Causality: The boric acid treatment is thought to passivate the acidic silanol groups on the silica surface, reducing their Lewis acidity and minimizing interactions that can lead to degradation and irreversible adsorption of the boronic ester.[19]

Handling and Storage: Long-Term Preservation of Integrity

Proper handling and storage are crucial for maintaining the purity and reactivity of Z-alkenylboronic acid pinacol esters.

Best Practices for Handling and Storage:

-

Inert Atmosphere: Always handle and store these compounds under an inert atmosphere (nitrogen or argon) to prevent oxidation.[15][16]

-

Low Temperature Storage: Store in a freezer (-20 °C is often sufficient) to minimize thermal degradation and isomerization.

-

Anhydrous Conditions: Use dry solvents and glassware. Store in sealed containers, preferably with a septum, to prevent moisture ingress.[23][24]

-

Avoid Light: Protect from light, as photo-induced isomerization or degradation can occur.

-

Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling these compounds.[15][25]

Conclusion: A Synthesis of Vigilance and Technique

The successful use of Z-alkenylboronic acid pinacol esters in research and development hinges on a proactive approach to their stability. By understanding the primary degradation pathways of isomerization, protodeboronation, and oxidation, and by implementing the field-proven methodologies for their synthesis, purification, and handling outlined in this guide, researchers can ensure the integrity of these valuable reagents. A combination of careful experimental design, meticulous technique, and appropriate storage conditions will unlock the full synthetic potential of these stereochemically rich building blocks.

References

- White Rose Research Online. (n.d.). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones.

- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.

- ACS Catalysis. (2019). Mild Cu-Catalyzed Oxidation of Benzylic Boronic Esters to Ketones.

- Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.).

- RSC Publishing. (n.d.). Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals. Organic Chemistry Frontiers.

- ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- ResearchGate. (2016). How to purify boronic acids/boronate esters?.

- ResearchGate. (n.d.). Protodeboronation and its application in synthesis.

- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).

- ACS Publications. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society.

- NIH. (n.d.). Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC.

- White Rose Research Online. (n.d.). Amination of alkylboronic esters.

- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.

- NIH. (n.d.). Synthesis of Z-(Pinacolato)allylboron and Z-(Pinacolato)alkenylboron Compounds through Stereoselective Catalytic Cross-Metathesis. PMC.

- Using Visible Light to Tune Boronic Acid−Ester Equilibria. (2020).

- NIH. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC.

- Organic Syntheses Procedure. (n.d.). boronic esters.

- Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis.

- Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. (n.d.).

- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.

- Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester.

- [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester. (n.d.).

- ACS Publications. (2021). Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization. Organic Letters.

- ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters.

- Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of al. (2004).

- ResearchGate. (2025). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron.

- Organic Chemistry Portal. (n.d.). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron.

- Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study.

- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.

- Bohrium. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.

- eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.

- NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC.

- Internal and External Catalysis in Boronic Ester Networks. (n.d.).

- NIH. (2026). A new class of customisable stable boronic ester assemblies. PMC.

- Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. A new class of customisable stable boronic ester assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Synthesis of Z-(Pinacolato)allylboron and Z-(Pinacolato)alkenylboron Compounds through Stereoselective Catalytic Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. pnas.org [pnas.org]

- 14. Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. fishersci.com [fishersci.com]

Technical Guide: Handling, Purification, and Storage of Boronic Acid Pinacol Esters

This technical guide details the handling, purification, and storage of boronic acid pinacol esters (Bpin). It is designed for researchers requiring high-fidelity preservation of these intermediates for cross-coupling applications.

Introduction: The Stability Paradox

Boronic acid pinacol esters (Bpin) are widely regarded as "bench-stable" alternatives to free boronic acids.[1] While the pinacol ligand provides significant steric protection and reduces the Lewis acidity of the boron center, this stability is kinetic, not thermodynamic. In solution, particularly in the presence of moisture, silica gel, or Lewis bases, Bpin esters exist in a dynamic equilibrium that can lead to three primary degradation pathways: hydrolysis , protodeboronation , and oxidation .

Understanding these mechanisms is the prerequisite for effective handling.

Chemical Stability Profile

Degradation Mechanisms

The stability of a Bpin ester is dictated by the electronics of the attached carbon substituent (aryl vs. alkyl) and the environmental conditions.

-

Hydrolysis: The pinacol moiety can dissociate in the presence of water, reverting the ester to the free boronic acid. This is reversible but problematic during chromatography, where free silanols on silica gel drive the equilibrium toward the acid, causing streaking and mass loss.

-

Protodeboronation: This is the irreversible cleavage of the C-B bond. It is often accelerated by base (generating a boronate "ate" complex) or metal contaminants. Heteroaryl boronates (e.g., 2-pyridyl) are notoriously susceptible to this pathway.

-

Oxidation: Exposure to atmospheric oxygen, particularly in ethereal solvents (THF, Et2O) that form peroxides, can oxidize the C-B bond to a C-O bond (phenol/alcohol), destroying the reagent.

Visualization of Degradation Logic

The following diagram illustrates the decision logic for stability and degradation pathways.

Figure 1: Primary degradation pathways for Boronic Acid Pinacol Esters.

Purification Workflows

Purification is the most critical step where yield is lost. Standard silica gel is acidic (pH ~5-6) and contains moisture, facilitating hydrolysis.

Comparative Purification Strategies

| Method | Suitability | Pros | Cons |

| Standard Flash | Stable Aryl-Bpin | Fast, standard workflow. | High risk of hydrolysis for sensitive substrates; streaking. |

| Buffered Silica (TEA) | Heteroaryl/Unstable | Neutralizes silica acidity; prevents hydrolysis. | Triethylamine (TEA) must be removed; can affect subsequent steps. |

| Boric Acid Silica | Highly Polar/Unstable | Saturates silica active sites. | Lower resolution; requires pre-treatment of silica. |

| Recrystallization | Solid Bpin | High purity (>99%); scalable. | Lower recovery yield; requires specific solubility profile. |

Protocol: Buffered Silica Chromatography (The "TEA Method")

This is the gold standard for purifying unstable Bpin esters.

-

Slurry Preparation: Prepare the silica gel slurry using your starting eluent (e.g., Hexanes/EtOAc).

-

Buffering: Add 1–5% Triethylamine (TEA) to the slurry and stir for 5 minutes. This neutralizes acidic silanol groups.

-

Packing: Pour the column. Flush with 2 column volumes (CV) of eluent containing 1% TEA.

-

Loading: Load the crude Bpin (dissolved in minimal solvent + 1% TEA).

-

Elution: Elute with standard solvent systems (e.g., Hexanes/EtOAc). Note: TEA is usually not required in the mobile phase after loading, but keeping 0.5% ensures stability for very sensitive compounds.

Protocol: Boric Acid Impregnated Silica

Use this when TEA is incompatible with your substrate.

-

Dissolve boric acid in methanol.

-

Add silica gel to the solution.

-

Evaporate the methanol under reduced pressure (Rotavap) until silica is dry and free-flowing.

-

Use this "blocked" silica for your column. The boric acid occupies the sites that would otherwise bind/hydrolyze your Bpin.

Quality Control & Visualization

Bpin esters are often UV-active, but aliphatic versions are not. The Curcumin Stain is the definitive method for verifying boron integrity.

Protocol: Curcumin TLC Stain

This stain is specific to boron, turning bright red/orange upon complexation.

-

Reagents:

-

Procedure:

-

Dissolve curcumin in the solvent.[2]

-

Dip the TLC plate.

-

Heat gently with a heat gun.

-

Result: Boron-containing spots appear as distinct red/orange spots against a yellow background.

-

-

Mechanism: Curcumin forms a "Rosocyanine" complex with boron, a reaction sensitive enough to detect ppm levels.[4]

Storage Protocols

Proper storage extends shelf life from weeks to years.

Long-Term Storage Architecture

-

Temperature: Store at 4°C or -20°C . Lower temperatures kinetically inhibit hydrolysis and oxidation.

-

Atmosphere: Flush headspace with Argon or Nitrogen . Oxygen promotes radical oxidation; moisture promotes hydrolysis.

-

Container:

-

Solids: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or heat-shrink bands if storing for >6 months.

-

Oils:[5] Store in a desiccator or glovebox if possible. If not, seal under inert gas and keep frozen.

-

Storage Decision Matrix

Figure 2: Storage protocol based on physical state.

References

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Acids and Esters. Journal of the American Chemical Society. Link

-

-

TLC Visualization

-

Lawrence, K., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Link

-

-

Purification on Silica

-

General Handling

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Sources

- 1. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. amphoteros.com [amphoteros.com]

- 5. researchgate.net [researchgate.net]

- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety and Hazards of (Z)-2-Buten-2-ylboronic acid pinacol ester

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds, particularly boronic acids and their esters, are foundational reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science, relies heavily on the stability and reactivity of these compounds.[1][2][3] Among this class, (Z)-2-Buten-2-ylboronic acid pinacol ester represents a specific alkenylboronic ester, a substrate class used in a variety of catalytic reactions to form complex organic molecules.[4]

While boronic esters like the pinacol derivative offer enhanced stability compared to their corresponding boronic acids, this does not equate to an absence of hazards.[5][6] Their utility in synthesis means they are frequently used in complex reaction mixtures involving potent catalysts, bases, and various solvents, introducing process-related hazards that extend beyond the intrinsic properties of the reagent itself.[7][8] Furthermore, despite a historical perception of boron compound toxicity, recent research has shown that these effects are often mechanism-specific rather than an inherent property of the boron atom, leading to the development of boron-containing pharmaceuticals.[9][10][11]

This guide provides an in-depth analysis of the safety and hazards associated with (Z)-2-Buten-2-ylboronic acid pinacol ester. It moves beyond standard Safety Data Sheet (SDS) information to offer a field-proven perspective on handling, reactivity, and risk mitigation for professionals in research and drug development.

Part 1: Intrinsic Properties and Associated Hazards

(Z)-2-Buten-2-ylboronic acid pinacol ester is an air- and moisture-sensitive compound.[12][13] While the pinacol group confers greater stability against rapid hydrolysis and oxidation compared to the free boronic acid, it is not inert.[5][14] Understanding its core physicochemical properties is the first step in a robust safety assessment.

Physicochemical Hazard Profile

| Property | Hazard Implication & Mitigation |

| Physical State | Typically a liquid or low-melting solid at room temperature.[15] |

| Air & Moisture Sensitivity | Prone to gradual hydrolysis to 2-buten-2-ylboronic acid and pinacol, especially under non-anhydrous conditions.[16][17] This can affect reagent stoichiometry and introduce impurities. Mitigation: Handle under an inert atmosphere (Nitrogen or Argon).[13][18] Store in tightly sealed containers, preferably refrigerated or frozen.[15] |

| Thermal Stability | Alkenylboronic esters are generally stable at ambient temperatures but can decompose at elevated temperatures.[19] The specific decomposition profile for this compound is not widely published and should be determined by techniques like Differential Scanning Calorimetry (DSC) before any large-scale or high-temperature reactions are planned.[7] |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, DMSO). Insoluble in water.[20] |

Toxicological Profile

Specific toxicological data for (Z)-2-Buten-2-ylboronic acid pinacol ester is not extensively documented. Therefore, a conservative approach based on the general properties of organoboron compounds and irritants is required.

-

Acute Effects : Assumed to be an irritant to the skin, eyes, and respiratory tract.[20][21][22] Inhalation or ingestion may be harmful.[15]

-

Chronic Effects : The long-term effects are not well-studied. As with any research chemical, chronic exposure should be minimized.[23]

-

Mechanism of Toxicity : The perception of boron-containing compounds as broadly toxic is being revised.[9][10] Toxicity is often linked to the molecule's specific biological target, not the boron atom itself.[9] However, until specific data is available, all organoboron reagents should be handled with care.

Part 2: Hazard Analysis in Synthetic Applications

The most significant risks associated with (Z)-2-Buten-2-ylboronic acid pinacol ester arise during its use in chemical reactions, most notably the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura Coupling Workflow: A Hazard Perspective

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide in the presence of a base.[2] Each component introduces specific hazards that can interact and escalate risks.

Caption: Hazard analysis of a typical Suzuki-Miyaura coupling workflow.

Key Process Hazards

-

Exothermic Reactions : The Suzuki-Miyaura coupling can be significantly exothermic.[7] The rate and magnitude of the heat release depend on the specific reactants, catalyst, base, and solvent system.[8] In systems using solvents like DMSO, the maximum temperature of the reaction could exceed the solvent's boiling point or decomposition temperature, posing a severe runaway reaction hazard.[7][8]

-

Causality & Mitigation : The exotherm is initiated by the addition of the palladium catalyst.[7] For new or scaled-up reactions, reaction calorimetry is essential to determine the thermal profile. Ensure adequate cooling capacity and consider controlled addition of the catalyst or limiting reagent.

-

-

Catalyst Handling : Many palladium catalysts, especially those containing phosphine ligands, can be air-sensitive or pyrophoric. They are also toxic and represent a heavy metal contaminant.

-

Causality & Mitigation : The reactivity stems from the low-valent, electron-rich nature of the active catalytic species. Handle all catalysts in a glovebox or under a robust inert atmosphere. Use dedicated glassware and treat all catalyst-contaminated materials as hazardous waste.

-

-

Base Selection and Handling : Strong bases (e.g., K3PO4, Cs2CO3) are often used. They are corrosive and hygroscopic. Their reaction with the protic byproducts of boronic ester hydrolysis can contribute to the overall reaction exotherm.

-

Solvent Hazards : Flammable and potentially toxic solvents (e.g., dioxane, toluene) are common.[24]

-

Causality & Mitigation : Solvents are chosen for their ability to solubilize reagents and facilitate the reaction at appropriate temperatures. Always conduct reactions in a certified chemical fume hood. Ensure fire extinguishers (Class B) are accessible. Ground and bond equipment when transferring large volumes of flammable liquids to prevent static discharge.[15][22]

-

Part 3: Comprehensive Risk Mitigation and Laboratory Protocols

A self-validating safety system relies on layers of controls, from engineering solutions to procedural discipline.

Storage and Handling Protocol

Objective: To maintain the integrity of the reagent and prevent accidental exposure.

-

Receiving and Inspection : Upon receipt, inspect the container for damage. Ensure the supplier's seal (e.g., Aldrich Sure/Seal™) is intact.[13][18]

-

Storage : Store the container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12][20] For long-term storage, refrigeration (-20°C to 4°C) under an inert atmosphere is recommended.[15][25]

-

Inert Atmosphere Transfer : All transfers must be performed under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[13]

-

Syringe Transfer Workflow :

-

Dry the syringe and needle in an oven and cool under a stream of inert gas.[13]

-

Purge the reaction vessel with inert gas, ensuring an outlet to a bubbler.

-

Puncture the septum on the reagent bottle, ensuring the vessel is under a slight positive pressure of inert gas.

-

Withdraw the required volume of the boronic ester.

-

Transfer the reagent to the reaction vessel by injecting it through the vessel's septum.

-

-

-

Personal Protective Equipment (PPE) : Standard PPE includes a flame-resistant lab coat, safety glasses with side shields, and nitrile gloves.[20][24]

Caption: Workflow for transferring air-sensitive boronic esters.

Reaction Workup and Purification Protocol

Objective: To safely isolate the product while neutralizing reactive species and managing byproducts.

-

Reaction Quenching : Cool the reaction mixture to room temperature. Slowly add the quenching agent (e.g., water or saturated ammonium chloride solution) behind a blast shield, especially for large-scale reactions. Be aware of potential gas evolution or exotherms.

-

Extraction : Perform liquid-liquid extraction using appropriate solvents in a fume hood.

-

Managing Boron Byproducts : Boronic acid byproducts can sometimes complicate purification. A common technique to remove boron residues is to concentrate the organic layer and then repeatedly add and evaporate methanol. This process forms volatile trimethyl borate, which is removed under vacuum.[26][27]

-

Chromatography : When performing silica gel chromatography, be aware of the potential for on-column hydrolysis of any remaining boronic ester.[17] In some cases, using a non-polar solvent system or treating the silica gel with a small amount of a neutral or basic modifier can improve stability.[26][28]

Disposal Protocol

Objective: To dispose of all waste streams in a safe and environmentally compliant manner.

-

Waste Segregation :

-

Organic Waste : Collect all organic solvents and residues in a designated, labeled hazardous waste container.

-

Aqueous Waste : Aqueous layers from the workup will contain boron compounds and salts. This stream should be collected as hazardous aqueous waste.[29] Do not pour down the drain.

-

Solid Waste : Contaminated silica gel, filter paper, and catalyst residues must be collected as solid hazardous waste.

-

-

Deactivation : For trace amounts of residual boronic esters on glassware, rinse with methanol to form the volatile trimethyl borate, followed by standard cleaning procedures.

Part 4: Emergency Procedures

| Situation | Response Protocol |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[20][22] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][21] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[20] |